![molecular formula C9H18ClN3O2 B1420228 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride CAS No. 1181458-30-9](/img/structure/B1420228.png)
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride
Overview
Description
2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Biological Activity
2-Oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride, also known as its hydrochloride form, is a synthetic compound that incorporates a piperazine moiety. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of 235.71 g/mol. Its unique structure features a carbonyl group adjacent to a piperazine ring and an isopropyl substituent on the nitrogen atom, which influences its biological interactions and efficacy.
Property | Value |
---|---|
CAS Number | 1181458-30-9 |
Molecular Formula | C9H18ClN3O2 |
Molecular Weight | 235.71 g/mol |
InChI Key | BDHVFBIMIAINAC-UHFFFAOYSA-N |
Biological Activity
Research indicates that derivatives of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have shown that this compound exhibits moderate activity against various strains of bacteria. Notably, it has been observed to be more effective against gram-positive organisms compared to gram-negative ones. The presence of the piperazine moiety is crucial for enhancing the antibacterial activity of the compound.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Low |
Streptococcus pneumoniae | Moderate |
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism involves disrupting fungal cell membrane integrity, leading to cell death.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving MV4-11 leukemia cells, treatment with this compound resulted in:
- Increased caspase 3/7 activity.
- A significant reduction in cell viability.
This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Structure–Activity Relationship (SAR)
The structural features of 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies with similar compounds reveal that modifications to these structural components can enhance or diminish activity.
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperazine | Heterocyclic amine | Basic structure |
N-(propanoyl)piperazine | Acylated piperazine | Lower antibacterial activity |
4-Amino-N-(propanoyl)piperidine | Similar acyclic structure | Variable activity |
Scientific Research Applications
Antibacterial Activity
Research indicates that 2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The presence of the piperazine moiety enhances its effectiveness.
Table 1: Antibacterial Activity
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Low |
Streptococcus pneumoniae | Moderate |
Antifungal Activity
The compound also demonstrates antifungal properties. Its mechanism involves disrupting the integrity of fungal cell membranes, leading to cell death. This activity is particularly noted against pathogenic fungi.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines by activating caspases.
Case Study: Apoptosis Induction in MV4-11 Leukemia Cells
In a study involving MV4-11 leukemia cells, treatment with this compound resulted in:
- Increased caspase 3/7 activity.
- A significant reduction in cell viability.
These findings suggest that the compound may serve as a promising lead candidate for further development in cancer therapeutics.
Structure–Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The carbonyl group and piperazine ring play significant roles in its interaction with biological targets. Comparative studies reveal that modifications to these structural components can enhance or diminish activity.
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Piperazine | Heterocyclic amine | Basic structure |
N-(propanoyl)piperazine | Acylated piperazine | Lower antibacterial activity |
4-Amino-N-(propanoyl)piperidine | Similar acyclic structure | Variable activity |
Properties
IUPAC Name |
2-oxo-2-piperazin-1-yl-N-propan-2-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-7(2)11-8(13)9(14)12-5-3-10-4-6-12;/h7,10H,3-6H2,1-2H3,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHVFBIMIAINAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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